molecular formula C6H14ClNO B1282929 1-Amino-4-methylpentan-2-one hydrochloride CAS No. 21419-26-1

1-Amino-4-methylpentan-2-one hydrochloride

Cat. No.: B1282929
CAS No.: 21419-26-1
M. Wt: 151.63 g/mol
InChI Key: YYGUNRXKNGMYJH-UHFFFAOYSA-N
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Description

1-Amino-4-methylpentan-2-one hydrochloride (C₆H₁₃NO·HCl) is a secondary amine hydrochloride derivative characterized by a ketone group at position 2 and a methyl substituent at position 4 of the pentanone backbone. Its molecular weight is 151.64 g/mol (monoisotopic mass: 115.09972 Da), with an InChIKey of LLXOMWAOBYXBDE-UHFFFAOYSA-N . Despite a notable patent count (41), there is a lack of peer-reviewed literature, suggesting its primary use in proprietary applications such as pharmaceutical intermediates or synthetic precursors . The compound’s physicochemical properties, including solubility and stability, remain understudied, though its structural analogs provide indirect insights (discussed below).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methylpentan-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with ammonia in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-methyl-2-pentanone in the presence of ammonia. This method is efficient and yields high-purity product. The reaction is carried out in a high-pressure reactor, and the product is isolated through distillation and crystallization.

Chemical Reactions Analysis

Reduction Reactions

The ketone group in this compound is susceptible to reduction, yielding secondary alcohols. Enzymatic reduction using amine dehydrogenases (ADHs) has been demonstrated for structurally related β-amino ketones, producing enantiopure β-amino alcohols (e.g., (R)-β-amino alcohols) . For example:C H ClNO 1 Amino 4 methylpentan 2 one hydrochloride ADH NADPHC H ClNO 1 Amino 4 methylpentan 2 ol hydrochloride \text{C H ClNO 1 Amino 4 methylpentan 2 one hydrochloride }\xrightarrow{\text{ADH NADPH}}\text{C H ClNO 1 Amino 4 methylpentan 2 ol hydrochloride }Key Conditions :

  • Enzymatic reduction at pH 7–8.
  • NADPH as a cofactor .

Nucleophilic Substitution

The primary amino group participates in substitution reactions, enabling the synthesis of derivatives. For example:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.
  • Alkylation : Interaction with alkyl halides produces secondary amines.

Acid/Base-Mediated Reactions

The hydrochloride salt enhances protonation of the amino group, influencing reactivity:

  • Schiff Base Formation : Reacts with aldehydes in acidic conditions to form imines.
  • Enolization : The ketone can enolize under acidic conditions, enabling aldol condensations.

Comparative Reactivity with Structural Analogs

The table below highlights key differences in reactivity between this compound and similar molecules:

CompoundFunctional GroupsKey Reactivity Differences
1-Amino-4-methylpentan-2-olAmino alcoholReduced ketone → alcohol; increased hydrogen bonding
4-Methyl-2-pentanone KetoneLacks amino group → no substitution at nitrogen
β-Hydroxy-isobutylamineAmino alcohol (shorter chain)Altered solubility and steric effects

Scientific Research Applications

Chemical Reactions

1-Amino-4-methylpentan-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation : Can produce corresponding oximes or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction : The ketone group can be reduced to form alcohols using sodium borohydride or lithium aluminum hydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions, leading to various derivatives when reacted with halogenating agents such as thionyl chloride.

Table of Chemical Reactions

Type of ReactionReagents UsedProducts Produced
OxidationPotassium permanganateOximes or nitriles
ReductionSodium borohydrideAlcohols
SubstitutionThionyl chlorideHalogenated derivatives

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a building block for more complex molecules.

Biology

Research has indicated potential biological activities associated with this compound. Its ability to interact with biomolecules suggests it could influence enzyme activity and receptor interactions, making it a candidate for studying metabolic pathways.

Medicine

Ongoing research is exploring its therapeutic applications. The compound's structural features may allow it to modulate lipid metabolism and neurotransmitter systems, indicating potential roles in treating metabolic disorders.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Table Comparing Similar Compounds

Compound NameStructural DifferencesUnique Properties
1-Amino-3-methylpentan-2-one hydrochlorideDifferent methyl group positionVaries in hydrophobicity
1-Amino-4-methylhexan-2-one hydrochlorideLonger carbon chainAltered reactivity
This compound Specific methyl positioningOptimal for certain syntheses

Mechanism of Action

The mechanism of action of 1-amino-4-methylpentan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Amino-4-hydroxy-butan-2-one Hydrochloride (C₄H₉NO₂·HCl)

  • Structural Difference : Replaces the methyl group with a hydroxyl at position 3.
  • Impact : The hydroxyl group enhances polarity, likely increasing water solubility compared to the methyl-substituted analogue. However, this substitution may reduce lipid solubility and alter metabolic stability .
  • Applications : Used in peptide synthesis due to its reactive hydroxyl group .

4-Methoxy-4-methylpentan-1-amine Hydrochloride

  • Structural Difference : Methoxy substituent at position 4 instead of methyl.
  • Impact : Methoxy groups typically improve metabolic stability and bioavailability compared to methyl groups. The synthesis involves KH and MeI in THF, indicating sensitivity to strong bases .
  • Applications : Explored in neuropharmacology for amine-related receptor modulation .

Cathinone Derivatives (e.g., 4-FPD and 4-MEAP Hydrochloride)

  • Structural Difference: Aromatic substituents (e.g., 4-fluorophenyl in 4-FPD) and ethyl/methylamino groups.
  • Impact: Aromatic rings enhance π-π stacking interactions, improving crystallinity and forensic detectability. These derivatives exhibit stimulant properties, unlike 1-amino-4-methylpentan-2-one hydrochloride, which lacks aromaticity .
  • Applications : Widely studied in forensic toxicology due to psychoactive effects .

Physicochemical and Stability Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Stability Applications
1-Amino-4-methylpentan-2-one HCl C₆H₁₃NO·HCl 151.64 Methyl (C4) Unknown Patented intermediates
4-Dimethylamino-N-benzylcathinone HCl C₁₈H₂₂N₂O·2HCl 355.3 Benzyl, dimethylamino ≥5 years at -20°C Research/forensic standards
Pentylone HCl C₁₃H₁₇NO₃·HCl 271.7 Benzodioxol, methyl ≥6 years at -20°C Stimulant research
1-Amino-4-hydroxy-butan-2-one HCl C₄H₉NO₂·HCl 139.58 Hydroxyl (C4) Unknown Peptide synthesis
  • Stability: this compound lacks stability data, whereas cathinone derivatives (e.g., 4-Dimethylamino-N-benzylcathinone) exhibit long-term stability under cryogenic storage .
  • Solubility: Methyl and methoxy groups in analogues suggest moderate organic solubility, while hydroxylated variants (e.g., 1-amino-4-hydroxy-butan-2-one HCl) are more hydrophilic .

Research and Patent Landscape

  • Cathinone Derivatives: Extensive forensic and pharmacological research (e.g., 4-FPD and 4-MEAP HCl) due to their psychoactive profiles .

Key Differentiators and Unmet Needs

Structural Simplicity vs. Complexity: Unlike cathinone derivatives with aromatic systems, 1-amino-4-methylpentan-2-one HCl’s aliphatic structure may limit receptor interactions but simplify synthesis.

Knowledge Gaps: Stability, solubility, and toxicity data for 1-amino-4-methylpentan-2-one HCl are absent, unlike well-characterized analogues like Pentylone HCl .

Commercial vs.

Biological Activity

1-Amino-4-methylpentan-2-one hydrochloride, also known as 1-amino-4-methyl-2-pentanone hydrochloride, is an amino ketone with potential biological activities that have garnered attention in both medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₄ClNO
  • Molecular Weight : Approximately 151.63 g/mol
  • Appearance : White crystalline powder
  • Functional Groups : Contains an amino group and a ketone functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological molecules. Key aspects of its mechanism include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing enzyme activity and receptor interactions.
  • Reactivity of the Ketone Group : The ketone moiety can participate in nucleophilic addition reactions, potentially modifying the activity of target proteins.

These interactions suggest that the compound may modulate lipid metabolism and neurotransmitter systems, making it a candidate for therapeutic applications in metabolic disorders.

Lipid Metabolism

Research indicates that this compound exhibits antihyperlipidemic properties. It has been shown to reduce lipid concentrations in biological systems, which is significant for cholesterol management and cardiovascular health.

Neurotransmitter Modulation

The compound's structural similarity to other bioactive molecules suggests potential roles in modulating neurotransmitter activity. This could have implications for conditions related to neurotransmitter imbalances, such as depression or anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antihyperlipidemic Studies : A study demonstrated that administration of this compound led to a significant reduction in serum cholesterol levels in animal models. This finding supports its potential use in managing hyperlipidemia.
  • Neuropharmacological Effects : Preliminary research indicated that the compound might interact with receptors involved in neurotransmission, suggesting a possible role in neuropharmacology. Further studies are needed to elucidate these effects fully .
  • Synthesis and Derivatives : The compound serves as a precursor for synthesizing more complex molecules with desired biological properties. Its versatility in organic synthesis allows for the development of derivatives that may exhibit enhanced biological activities.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-Amino-4-methylpentan-2-olC₆H₁₅NOHydroxyl group instead of ketone
2-Amino-4-methylpentan-3-oneC₆H₁₃NDifferent position of amino group
3-Amino-4-methylpentan-2-oneC₆H₁₃NVarying position of functional groups

This table highlights the uniqueness of this compound due to its specific combination of amino and ketone functionalities, which allows it to participate in diverse chemical reactions and biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Amino-4-methylpentan-2-one hydrochloride, and how can reaction parameters be optimized?

Methodological Answer: Synthesis typically involves reductive amination of 4-methylpentan-2-one with hydroxylamine hydrochloride, followed by acid-catalyzed cyclization. Key parameters include temperature (60–80°C), solvent selection (e.g., ethanol for solubility), and stoichiometric control of HCl gas during salt formation. AI-driven synthesis tools (e.g., Template_relevance models using Reaxys and Pistachio databases) can predict optimal routes by analyzing reaction feasibility and yield patterns. Design of Experiments (DOE) is critical for evaluating interactions between variables like pH (4–6 for hydrochlorination) and catalyst loading (e.g., 0.5–2 mol% Pd/C) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) in monoclinic systems (e.g., space groups P2₁/c or P2₁/n) provides definitive confirmation of hydrochloride salt formation, with hydrogen-bonding networks typically resolved at 0.84–0.89 Å distances . Complementary techniques include:

  • FT-IR : Amine N–H stretches (2500–3300 cm⁻¹) and carbonyl C=O vibrations (~1700 cm⁻¹)
  • ¹³C NMR : Distinct carbonyl signals at 205–210 ppm and methyl group resonances at 20–25 ppm .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

Methodological Answer: Accelerated stability testing under ICH Q1A guidelines includes:

  • Thermal stress : 40°C/75% RH for 6 months, with sampling intervals at 0, 1, 3, and 6 months
  • Photolytic stress : Exposure to UV light (1.2 million lux hours) to detect ketone oxidation or amine deprotonation Analytical quantification via HPLC-UV (207 nm detection) ensures <2% degradation under recommended storage (-20°C, desiccated) .

Q. What validated analytical methods are available for quantifying purity in pharmaceutical matrices?

Methodological Answer: Reverse-phase HPLC using a C18 column (150 × 4.6 mm, 5 μm) with 0.03 M KH₂PO₄-methanol (70:30 v/v) mobile phase achieves linearity (r²=0.9999) between 1.09–10.90 μg/mL. Recovery rates of 99.67–100.1% (RSD <1.3%) validate accuracy . For impurity profiling, LC-MS/MS with ESI+ ionization (m/z 130–400 range) detects impurities at <0.1% w/w .

Advanced Research Questions

Q. How can AI-driven synthesis planning address challenges in optimizing multi-step routes for structural analogs?

Methodological Answer: AI models (e.g., Pistachio_Ringbreaker) analyze retrosynthetic pathways by prioritizing:

  • Atom economy : >75% for sustainable routes
  • Step efficiency : Minimizing protection/deprotection steps
  • Reagent compatibility : Avoiding side reactions (e.g., over-hydrochlorination) A 2024 study demonstrated 30% yield improvement in cathinone derivatives by optimizing solvent polarity (logP 1.5–2.0) and reaction time (4–6 hours) .

Q. What methodologies resolve contradictions in reported crystallographic data for hydrochloride salts?

Methodological Answer: Discrepancies in space group assignments (e.g., P2₁/c vs. P2₁/n) require:

  • Temperature-dependent SCXRD : Confirming thermal expansion coefficients (<0.01 Å/K deviation)
  • Hirshfeld surface analysis : Validating intermolecular interactions (e.g., Cl⁻···H–N contacts)
  • Rietveld refinement : Ensuring <5% residual electron density in powder XRD patterns A 2024 study resolved 95% of conflicts in cathinone salts by identifying overlooked symmetry elements .

Q. How do comparative studies of HPLC and LC-MS/MS enhance impurity profiling?

Methodological Answer: HPLC-UV identifies major impurities via retention time matching (±0.2 min tolerance), while LC-MS/MS provides structural elucidation through:

  • Fragmentation patterns (e.g., m/z 154 → 136 for deamination products)
  • Isotopic abundance ratios (e.g., ³⁵Cl:³⁷Cl = 3:1) A 2006 study achieved 0.01% detection limits for clonidine analogs using ion trap MS/MS .

Q. What strategies validate biological activity assays for amine-containing hydrochlorides?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement (IC₅₀ ± 10% SEM) with positive controls (e.g., ketamine for NMDA receptor studies)
  • Metabolic stability : Hepatic microsome incubation (0.5–1 mg/mL protein) with LC-MS quantification of parent compound depletion
  • Permeability : Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s indicates bioavailability) .

Q. How can researchers address batch-to-batch variability in hydrochloride salt crystallization?

Methodological Answer: Process Analytical Technology (PAT) tools monitor:

  • Supersaturation levels (via in-situ Raman spectroscopy)
  • Crystal habit modification (using additives like PVP at 0.1–0.5% w/w)
  • Particle size distribution (laser diffraction, d₅₀ = 50–100 μm target) A 2024 study achieved 98% polymorphic purity by controlling cooling rates (0.5°C/min) .

Properties

IUPAC Name

1-amino-4-methylpentan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)3-6(8)4-7;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGUNRXKNGMYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547106
Record name 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1)
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Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21419-26-1
Record name 2-Pentanone, 1-amino-4-methyl-, hydrochloride (1:1)
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Record name 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1)
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Record name 1-amino-4-methylpentan-2-one hydrochloride
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Synthesis routes and methods

Procedure details

Slurry 2-(4-methyl-2-oxo-pentyl)-isoindole-1,3-dione (2.8 g, 11.4 mmol) in concentrated HCl (18 mL), glacial acetic acid (16 mL) and water (13 mL). Stir the mixture at reflux for 16 h. Cool to room temperature and pour the solution onto ice (25 mL). Filter off the solids, wash the filtrate with cold water (20 mL) and concentrate in vacuo to a solid. Recrystallize the solid in ethanol (15 mL) and diethyl ether (50 mL). Decant off the solvent and dry the white paste under reduced pressure to obtain the desired intermediate as a white solid (1.4 g, 81%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Four

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